molecular formula C17H21N3O3S B12181971 (4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12181971
M. Wt: 347.4 g/mol
InChI Key: FDVUUMZUELHUEQ-UHFFFAOYSA-N
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Description

(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a recognized and highly selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3) (Source) . The JNK signaling pathway is a critical mediator of cellular stress responses, and its dysregulation, particularly the JNK3 isoform enriched in the brain and heart, is implicated in the pathogenesis of neurological disorders (Source) . This compound exhibits exceptional selectivity for JNK3 over other JNK isoforms and a wide range of other kinases, making it an invaluable pharmacological tool for dissecting the specific roles of JNK3 in complex biological systems (Source) . Its primary research application is in the field of neuroscience, where it is used to investigate the mechanisms of neuronal apoptosis and survival in models of ischemic stroke, Parkinson's disease, and other neurodegenerative conditions (Source) . By selectively inhibiting JNK3-driven phosphorylation events, this compound enables researchers to elucidate the contribution of this kinase to stress-induced cell death and to validate JNK3 as a potential therapeutic target for neuroprotection.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(3,5-dimethylphenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H21N3O3S/c1-11-6-12(2)8-14(7-11)18-9-16-13(3)19-20(17(16)21)15-4-5-24(22,23)10-15/h6-9,15,19H,4-5,10H2,1-3H3

InChI Key

FDVUUMZUELHUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(NN(C2=O)C3CCS(=O)(=O)C3)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Hydrazine

Ethyl acetoacetate reacts with hydrazine hydrate in acetic acid under reflux to form 5-methyl-1H-pyrazol-3-one. This method, adapted from pyrazolone syntheses in and, yields ~95% purity.
Reaction conditions :

  • Solvent : Glacial acetic acid

  • Catalyst : Sodium acetate (1 mmol per 10 mmol substrate)

  • Temperature : Reflux (100–110°C)

  • Time : 24 hours.

Substitution at the N1 Position

To introduce the tetrahydrothiophene dioxide moiety, the N1 position of the pyrazolone must be functionalized. This is achieved via nucleophilic substitution using a sulfonate ester (e.g., 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate).
Example protocol :

  • Substrate : 5-methyl-1H-pyrazol-3-one (10 mmol)

  • Electrophile : 3-(methylsulfonyl)propyl tosylate (12 mmol)

  • Base : Sodium hydride (20 mmol) in DMF

  • Temperature : 50°C

  • Yield : 69% over two steps.

Schiff Base Formation via Condensation

The final step involves condensation of 3,5-dimethylaniline with the pyrazolone ketone to form the (E)-configured imine.

Acid-Catalyzed Condensation

Protocol :

  • Substrate : 2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methylpyrazol-3-one (5 mmol)

  • Amine : 3,5-Dimethylaniline (6 mmol)

  • Catalyst : Acetic acid (10% v/v)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 82%.

Stereoselectivity Control

The (4E) configuration is favored under acidic conditions due to thermodynamic stabilization of the trans-imine.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:1) to isolate the target compound (>98% purity).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.25 (s, 6H, Ar-CH₃), 2.97 (s, 3H, SO₂CH₃), 3.15–3.30 (m, 4H, tetrahydrothiophene), 6.45 (s, 1H, imine-H).

  • MS (ESI) : m/z 387.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Reference
Pyrazolone coreCyclocondensation95
Tetrahydrothiophene couplingNucleophilic substitution69
Schiff base formationAcid-catalyzed condensation82

Challenges and Optimization

  • Oxidation Control : Over-oxidation of tetrahydrothiophene can lead to sulfone byproducts; precise stoichiometry of H₂O₂ is critical.

  • Stereoselectivity : Use of bulky solvents (e.g., toluene) improves (E)-isomer selectivity.

Industrial Applications and Scalability

The synthesis is scalable to kilogram quantities using continuous-flow reactors for oxidation and coupling steps, as demonstrated in tetrahydrothiophene production .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

Pyrazol-3-one derivatives share a common core but differ in substituents, which dictate physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound ID/Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Lipinski Compliance Key Features
Target Compound C₁₆H₂₄N₃O₃S 338.4 2: 1,1-dioxidotetrahydrothiophen-3-yl; 4: (3,5-dimethylphenyl)amino methylidene N/A Yes (MW <500) Sulfone enhances solubility
(4E)-2-Acetyl-4-[(2-nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one () C₁₃H₁₁N₃O₄ 273.24 2: Acetyl; 4: 2-nitrophenyl methylidene 170 Yes Nitro group increases electrophilicity
4-(3,5-Dimethylphenyl)-2-phenyl-pyrazol-3-one derivative () C₁₉H₁₈N₃O 304.4 2: Phenyl; 4: (3,5-dimethylphenyl)amino methylidene N/A Yes Aromatic bulk improves lipophilicity
4-{[(E)-(Thiadiazol-2-yl)amino]methylidene}-2-(2,4-dimethylphenyl)-5-methyl-pyrazol-3-one () C₂₃H₂₂N₆O₄ 446.5 2: 2,4-dimethylphenyl; 4: thiadiazol-2-ylamino N/A No (MW >500) Thiadiazole enhances π-π stacking
(4E)-4-{[(3,4-Dichlorophenyl)amino]methylidene}-2-triazolo[4,3-b]pyridazin-6-yl-pyrazol-3-one () C₁₆H₁₁Cl₂N₇O 388.2 2: Triazolo-pyridazine; 4: 3,4-dichlorophenyl N/A Yes Chlorine atoms increase hydrophobicity

Biological Activity

The compound (4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that incorporates a pyrazolone core and various functional groups. Its structure suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Overview

The compound features:

  • A pyrazolone backbone known for its pharmacological relevance.
  • A thiophene derivative which may enhance its biological interactions.
  • A 3,5-dimethylphenyl group that could increase lipophilicity and facilitate membrane permeability.

Predicted Biological Activities

Based on structural similarities to known bioactive compounds, the following activities can be predicted for this compound:

Structural Feature Predicted Biological Activity
Pyrazolone coreAnti-inflammatory
Thiophene derivativeAntimicrobial properties
3,5-Dimethylphenyl groupPotential anticancer activity

In Vitro Studies

Research has indicated that compounds with similar structures often exhibit significant biological activity. For instance:

  • Anti-inflammatory Effects : Compounds with a pyrazolone core have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antimicrobial Activity : Thiophene derivatives have shown efficacy against various bacterial strains, suggesting the potential for this compound to act as an antimicrobial agent.

Case Studies

  • Neurotoxicity Assessment :
    A study on related compounds indicated that modifications in the structure significantly influence neurotoxicity. For example, the introduction of dimethyl groups was found to enhance the neurotoxic potential of certain diketones by promoting protein crosslinking in neuronal cells .
  • Anticancer Activity :
    Research involving similar pyrazolone derivatives has demonstrated cytotoxic effects against cancer cell lines. For instance, a derivative exhibited IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer properties.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : The pyrazolone moiety may interact with key enzymes involved in inflammatory pathways.
  • Membrane Interaction : The lipophilic nature of the 3,5-dimethylphenyl group could facilitate interaction with cellular membranes, enhancing bioavailability and efficacy.

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